molecular formula C2H8ClNO B1266118 2-Aminoethanol hydrochloride CAS No. 2002-24-6

2-Aminoethanol hydrochloride

Cat. No. B1266118
CAS RN: 2002-24-6
M. Wt: 97.54 g/mol
InChI Key: PMUNIMVZCACZBB-UHFFFAOYSA-N
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Description

2-Aminoethanol hydrochloride is a derivative of 2-aminoethanol, often involved in chemical synthesis and reactions due to its amine and hydroxyl functional groups. It plays a crucial role in various chemical processes, including the production of pharmaceuticals, polymers, and other chemical compounds.

Synthesis Analysis

The synthesis of 2-aminoethanol derivatives involves multiple approaches, including multicomponent reactions (MCRs) and the use of specific catalysts to enhance the reaction's efficiency and selectivity. For example, the synthesis of multifaceted heterocycles using MCRs showcases the versatility of amino-functionalized compounds in forming complex structures efficiently (Sharma & Sinha, 2023).

Scientific Research Applications

.

  • Gas Stream Scrubbing : Ethanolamine is used as a “scrubber” to remove carbon dioxide, hydrogen sulfide, and other acidic pollutants from waste gas streams .

  • Manufacturing Surfactants : It serves as a starting material for manufacturing surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid .

  • Manufacturing Chelating Agents : Ethanolamine is also used to produce chelating agents. These are substances whose molecules can form several bonds to a single metal ion, making them useful in many industrial processes .

  • Pharmaceuticals : A class of antihistamines is identified as ethanolamines, which includes carbinoxamine, clemastine, dimenhydrinate, chlorphenoxamine, diphenhydramine and doxylamine .

  • Leather Softening : Ethanolamine is used as an agent for softening leather .

  • pH Control : It is used as an additive for controlling pH in industrial water streams .

  • Cosmetics : Ethanolamine is used in cosmetics as an emulsifier or foaming agent .
  • Textile Manufacturing : It is used in the production of textiles as it helps to increase the penetration of dyes .
  • Rubber Processing : Ethanolamine is used in the processing of rubber to improve its characteristics .
  • Wood Preservatives : It is used in the manufacture of wood preservatives .
  • Corrosion Inhibitors : Ethanolamine is used in the production of corrosion inhibitors, which are chemicals that can significantly reduce the corrosion rate of materials, especially metals .
  • Space Research : Ethanolamine has been discovered in outer space and it has particular relevance to possible origins of life on Earth. It is present in the water-soluble “heads” of phospholipids, which form all known cell membranes. And it could be a direct precursor of glycine, the simplest amino acid, which has been detected in the comet 67P/Churyumov–Gerasimenko .

properties

IUPAC Name

2-aminoethanol;hydrochloride
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InChI

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H
Source PubChem
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InChI Key

PMUNIMVZCACZBB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H8ClNO
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DSSTOX Substance ID

DTXSID8049593
Record name 2-Aminoethanol hydrochloride
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Molecular Weight

97.54 g/mol
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Physical Description

Liquid, Deliquescent solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Record name Ethanol, 2-amino-, hydrochloride (1:1)
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Record name Ethanolamine hydrochloride
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Product Name

2-Aminoethanol hydrochloride

CAS RN

2002-24-6, 9007-33-4, 1173019-25-4
Record name Ethanolamine hydrochloride
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Record name 2-Aminoethanol hydrochloride
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Record name Ethanol, 2-amino-, hydrochloride (1:1)
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Record name 2-hydroxyethylammonium chloride
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Record name Ethanol, 2-amino
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Synthesis routes and methods I

Procedure details

Ethanolamine chloride was prepared by mixing 2207 grams of ethanolamine with 3819 grams of concentrated hydrochloric acid, to give a 1:2 solution of ethanolamine hydrochloride in water, 1125 grams of the lime of Example 1 were added to the solution, which was then stirred for a period of one hour. The solution was brown in colour.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2207 g
Type
reactant
Reaction Step Two
Quantity
3819 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A sample of lime was slaked in a solution of ethanolamine chloride, and the resultant suspension was passed through a mesh screen to remove solid matter. The solution of ethanolamine chloride was prepared by mixing ethanolamine with concentrated hydrochloric acid, to give a 1:1.6 solution of ethanolamine hydrochloride in water. The resultant lime/ethanolamine chloride solution was treated with carbon dioxide to form precipitated calcium carbonate.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanolamine chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoethanol hydrochloride
Reactant of Route 2
2-Aminoethanol hydrochloride
Reactant of Route 3
2-Aminoethanol hydrochloride
Reactant of Route 4
2-Aminoethanol hydrochloride
Reactant of Route 5
2-Aminoethanol hydrochloride
Reactant of Route 6
2-Aminoethanol hydrochloride

Citations

For This Compound
140
Citations
SP Datta, AK Grzybowski - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… solution containing 2-aminoethanol hydrochloride and sodium hydroxide was prepared from which eleven dilutions were made for use in the cells without liquid junction; the ionic …
Number of citations: 17 pubs.rsc.org
R Narayan, CJ Chang - Journal of Labelled Compounds and …, 1982 - Wiley Online Library
… of dry HC1 gas was then passed through the reaction mixttire and the precipitated hydrochloride fi 1 tered, washed with ether and dried to yield 591 mg of 2-aminoethanol hydrochloride …
E Kulla, P Zuman - Organic & Biomolecular Chemistry, 2008 - pubs.rsc.org
Reactions of orthophthalaldehyde (OPA) with amines are used in the determination of amino acids and in applications of OPA as a biocide. To contribute to the understanding of …
Number of citations: 28 pubs.rsc.org
JH Jones - Journal of Association of Official Agricultural …, 1944 - academic.oup.com
Triethanolamine hydrochloride is easily prepared from hydrochloric acid and an alcoholic solution of the amine, but attempts to make other alkanolamine hydrochlorides by the same …
Number of citations: 7 academic.oup.com
E Kulla, P Zuman - The Journal of Physical Chemistry A, 2007 - ACS Publications
… chloride, ammonia, and sodium hydroxide for the preparation of buffers were reagent-grade chemicals obtained from JT Baker; 2-aminoethanol, 2-aminoethanol hydrochloride, and the …
Number of citations: 10 pubs.acs.org
KL Thompson, ES Read, SP Armes - Polymer Degradation and Stability, 2008 - Elsevier
… Briefly, 2-aminoethanol hydrochloride (65 g, 0.67 mol), methacryloyl chloride (100 mL, 0.96 … The molten 2-aminoethanol hydrochloride salt was esterified in the melt at 90–95 C under a …
Number of citations: 66 www.sciencedirect.com
WS Gump, EJ Nikawitz - Journal of the American Chemical …, 1950 - ACS Publications
… In a similar manner, N-(2-o-toloxyethyl)-2-aminoethanol hydrochloride (XIII, 1) and N,Ndi-(2-0-toloxyethyl)-2-aminoethanol hydrochloride (XIII, 5) were prepared from the corresponding …
Number of citations: 9 pubs.acs.org
S Sperber, M Wahl, F Berger, H Kamp, O Lemke… - Regulatory Toxicology …, 2019 - Elsevier
… 416 using 2-aminoethanol hydrochloride salt: 0, 100, 300, 1000 mg/kg BW/day. Symbols and abbreviations used in the table: m: male, f: female, ↑: increased, ↓: reduced, BW: body …
Number of citations: 27 www.sciencedirect.com
SJ Yan, BG McKinnie, C Abacherli… - Journal of the …, 1984 - ACS Publications
The antipodes of [l-2H,]-2-aminoethanol (10) have been synthesized from (S)-[a-2H1] benzyl alcoholand separately subjected to the action of ethanolamine ammonia lyase in the …
Number of citations: 14 pubs.acs.org
R Narayan, CJ Chang - J. Labelled Compd. Radiopharm.;(United Kingdom), 1982 - osti.gov
… (2-/sup 13/C, 2-/sup 14/C)2-Aminoethanol hydrochloride was prepared in good yield from Na*CN in a two step sequence by first converting the Na*CN to OHCH/sub 2/*CN and then …
Number of citations: 0 www.osti.gov

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